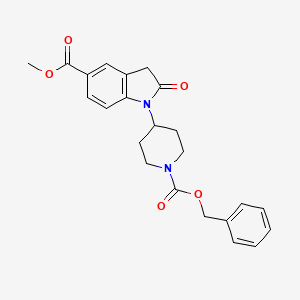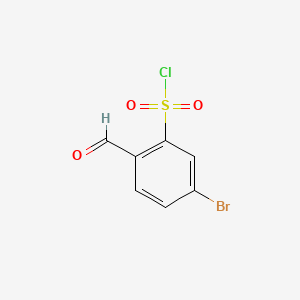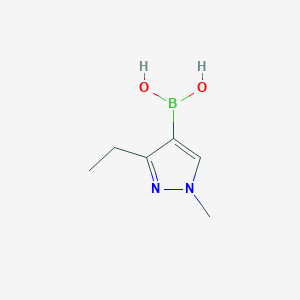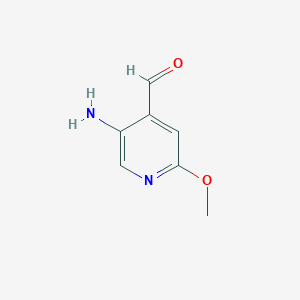![molecular formula C9H10BrClF3NO B13452951 {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2913242-35-8](/img/structure/B13452951.png)
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a bromine atom, a trifluoromethoxy group, and a methylamine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step involves the attachment of a methylamine group to the phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Aplicaciones Científicas De Investigación
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool in biochemical assays.
Medicine: The compound could be explored for its potential therapeutic effects or as a precursor in the synthesis of pharmaceutical agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of {[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
2913242-35-8 |
|---|---|
Fórmula molecular |
C9H10BrClF3NO |
Peso molecular |
320.53 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(trifluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrF3NO.ClH/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13;/h2-4,14H,5H2,1H3;1H |
Clave InChI |
VVNNKGKUGNSWRB-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)Br)OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)


![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)

![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)


![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
